(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid

Description

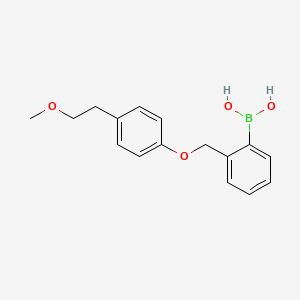

(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenoxy-methylphenyl backbone substituted with a 2-methoxyethyl group at the para position of the phenoxy ring (Figure 1). This compound has garnered attention in medicinal chemistry for its inhibitory activity against histone deacetylases (HDACs), particularly MoRpd3, a class I HDAC critical for the growth and pathogenesis of Magnaporthe oryzae, the causative agent of rice blast disease . Computational docking studies identified its superior binding affinity (-8.7 kcal/mol) compared to trichostatin A (-7.9 kcal/mol), a well-known HDAC inhibitor . In vitro assays demonstrated potent inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .

Properties

IUPAC Name |

[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO4/c1-20-11-10-13-6-8-15(9-7-13)21-12-14-4-2-3-5-16(14)17(18)19/h2-9,18-19H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHKULKLGCOJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=C(C=C2)CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584735 | |

| Record name | (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-29-3 | |

| Record name | B-[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-(2-methoxyethyl)phenol with 2-bromomethylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods

Industrial production of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound interacts with the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s bioactivity is influenced by its unique substitution pattern. Key structural analogs and their comparative properties are summarized below:

Table 1: Comparison of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic Acid with Analogs

Key Findings

Positional Isomerism : The ortho-substituted analog (target compound) exhibits stronger binding (-8.7 kcal/mol) than its para-substituted isomer (-8.5 kcal/mol), highlighting the importance of substitution position in HDAC interaction . Meta-substituted analogs are likely less effective due to misalignment with the enzyme’s active site .

Substituent Effects :

- The 2-methoxyethyl group enhances solubility and hydrogen-bonding capacity compared to hydrophobic tert-butyl or halogenated substituents (e.g., 3-bromophenylboronic acid) .

- Fluorinated analogs (e.g., 2-fluoro-4-methoxyphenylboronic acid) show reduced docking scores, suggesting methoxyethyl’s electronic effects are critical for binding .

Biological Activity

(2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative notable for its biological activity, particularly its interactions with various proteins and enzymes. This compound's structure includes a phenyl ring with a methoxyethyl substituent, which enhances its reactivity and solubility, making it a valuable candidate in medicinal chemistry and biological research.

Boronic acids are known for their ability to form reversible covalent bonds with diols, allowing them to interact selectively with biological molecules. The specific interactions of (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid can be categorized into several mechanisms:

- Protein Binding : The compound can bind to specific proteins, influencing their activity. This is particularly relevant in the context of enzyme inhibition or modulation.

- Sugar Recognition : Its methoxyethyl group suggests potential applications in studying protein-protein interactions that involve sugar recognition, as boronic acids are known to bind sugars reversibly.

- Therapeutic Applications : The compound has shown promise as a therapeutic agent, particularly in targeting diseases where protein interactions play a critical role.

Case Studies and Experimental Data

- Inhibition Studies : A study on the inhibition of histone deacetylases (HDACs) using (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid demonstrated significant inhibitory effects on the appressorium formation of Magnaporthe oryzae, a fungal pathogen. The compound exhibited maximum inhibition at low concentrations (1 μM), outperforming trichostatin A, a known HDAC inhibitor .

- Fluorescent Probes : Another research highlighted the development of fluorescent probes incorporating phenylboronic acid for selective fructose detection. This study illustrated the potential of boronic acids in biosensing applications, showcasing their ability to enhance fluorescence in the presence of specific sugars .

- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, particularly in coupling reactions due to its boronic acid functionality. Its unique structure allows for the synthesis of more complex organic molecules.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related boronic acids:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2-Methoxyethyl)phenylboronic acid | Contains a methoxyethyl group | Directly linked to phenolic structures |

| 3,4-Dihydroxybenzeneboronic acid | Two hydroxyl groups on the benzene ring | More polar; often used for different biological assays |

| Phenylboronic acid | Simple phenyl group | Basic building block for many organic syntheses |

| 4-Bromophenylboronic acid | Bromine substituent on phenyl | More reactive towards electrophiles |

The unique combination of functional groups in (2-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid enhances its solubility and reactivity compared to simpler boronic acids, making it suitable for targeted applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.